

# Potency Under the Microscope: A Comparative Analysis of FimH Inhibitor M4284

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## Compound of Interest

Compound Name: M4284

Cat. No.: B2822824

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In the landscape of novel therapeutics for urinary tract infections (UTIs), the bacterial adhesin FimH has emerged as a critical target. Inhibition of FimH, which mediates the attachment of uropathogenic *E. coli* (UPEC) to the bladder epithelium, offers a promising antibiotic-sparing approach to prevent and treat UTIs. This guide provides a comparative analysis of the potency of **M4284**, a selective and orally active biphenyl mannoside FimH antagonist, alongside other notable FimH inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

## Unveiling the Potency: A Head-to-Head Comparison

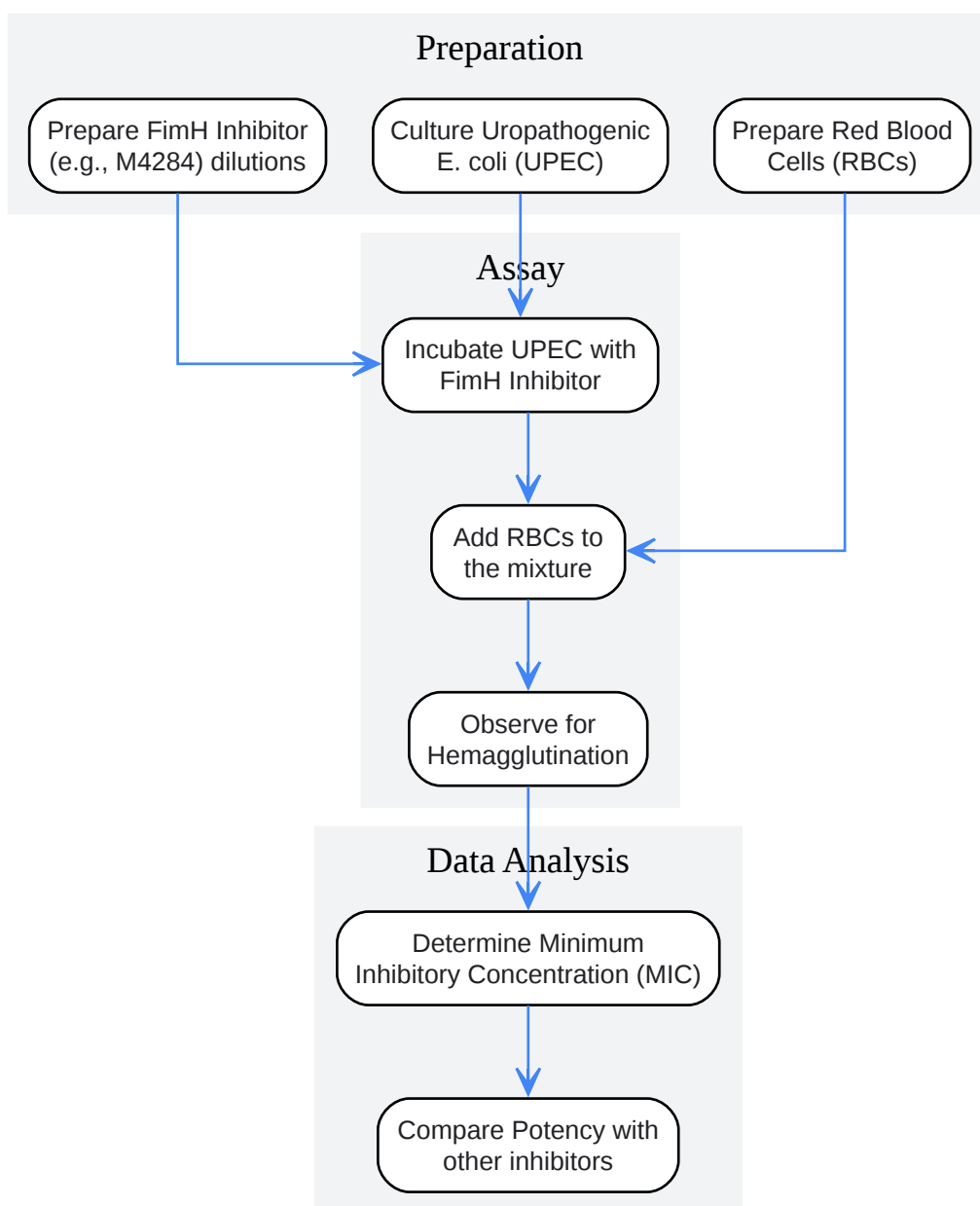
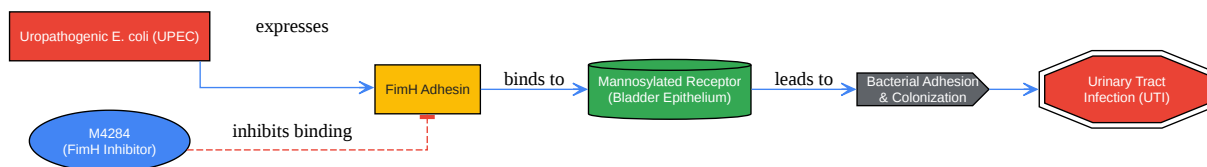
**M4284** has demonstrated significant activity against various UPEC strains in diverse host and microbial contexts.<sup>[1]</sup> While specific public domain quantitative potency data such as IC<sub>50</sub> or K<sub>d</sub> values for **M4284** are not readily available, it has been described as a high-affinity biphenyl mannoside with a binding affinity for FimH approximately 100,000-fold higher than that of the natural ligand, D-mannose. This substantial increase in affinity highlights its potential as a potent FimH antagonist.

To provide a comprehensive understanding of its standing, the following table summarizes the potency of **M4284** in a qualitative manner alongside the quantitative data for other well-characterized FimH inhibitors.

FimH Inhibitor	Chemical Class	Potency (IC50/Kd)	Assay Method	Reference
M4284	Biphenyl Mannoside	~100,000x more potent than D-mannose	Not Specified	
Di-ester 15a	Biphenyl Mannoside	150 nM (HAI Titer)	Hemagglutination Inhibition (HAI)	[2]
Di-methyl amide 15b	Biphenyl Mannoside	370 nM (HAI Titer)	Hemagglutination Inhibition (HAI)	[2]
MeUmbaman (6)	Umbelliferyl Mannoside	20 nM (Kd)	Surface Plasmon Resonance (SPR)	[2]
Butyl $\alpha$ -D-mannose	Alkyl Mannoside	151 nM (Kd)	Surface Plasmon Resonance (SPR)	[2][3]
Heptyl $\alpha$ -D-mannose	Alkyl Mannoside	5 nM (Kd)	Surface Plasmon Resonance (SPR)	[2]
Isoquinolone 22	Biaryl Mannoside	Single-digit nM (HAI Titer)	Hemagglutination Inhibition (HAI)	[4]

## Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the FimH signaling pathway and a typical experimental workflow for assessing inhibitor potency.



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